molecular formula C19H10N4O13S B1588045 Tetranitrophenolsulfonphthalein CAS No. 57564-54-2

Tetranitrophenolsulfonphthalein

Cat. No.: B1588045
CAS No.: 57564-54-2
M. Wt: 534.4 g/mol
InChI Key: WFYIJZCRINGEDV-UHFFFAOYSA-N
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Description

Tetranitrophenolsulfonphthalein is a complex organic compound with the molecular formula C19H10N4O13S. It is known for its unique chemical structure, which includes nitro, sulfonyl, and phthalein groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetranitrophenolsulfonphthalein typically involves multiple steps, starting with the nitration of phenol derivativesThe reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration and sulfonation processes .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tetranitrophenolsulfonphthalein undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require nucleophiles and specific catalysts to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield tetraaminophenolsulfonphthalein, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Tetranitrophenolsulfonphthalein has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetranitrophenolsulfonphthalein involves its interaction with specific molecular targets and pathways. The compound’s nitro and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tetranitrophenolsulfonphthalein include:

  • Trinitrophenolsulfonphthalein
  • Dinitrophenolsulfonphthalein
  • Nitrophenolsulfonphthalein

Uniqueness

This compound is unique due to the presence of four nitro groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds that may have fewer nitro groups or different functional groups .

Properties

IUPAC Name

4-[3-(4-hydroxy-3,5-dinitrophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N4O13S/c24-17-12(20(26)27)5-9(6-13(17)21(28)29)19(11-3-1-2-4-16(11)37(34,35)36-19)10-7-14(22(30)31)18(25)15(8-10)23(32)33/h1-8,24-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYIJZCRINGEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)[N+](=O)[O-])O)[N+](=O)[O-])C4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N4O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866633
Record name 3,3-Bis(4-hydroxy-3,5-dinitrophenyl)-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57564-54-2
Record name Phenol, 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dinitro-, S,S-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057564542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetranitrophenolsulfonphthalein
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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